![molecular formula C23H30N2O3 B5663011 2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)
2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decane derivatives involves multi-step reactions starting from basic building blocks, such as nitrilimides and furanone derivatives, leading to complex structures through cycloaddition and subsequent intramolecular cyclization processes (Farag et al., 2008). Another approach involves the reaction of pyran derivatives with nitrilimine to yield tetraaza-5-phosphoniaspiro[4.5]decanes, demonstrating the versatility in synthetic strategies for these types of compounds (Trishin et al., 2001).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by spirocyclic frameworks that incorporate nitrogen atoms within the ring structure. X-ray diffraction analyses reveal the conformational aspects and the spatial arrangement of substituents around the spiro center, contributing to the understanding of their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decane derivatives can involve various transformations, including cycloadditions, nucleophilic substitutions, and intramolecular cyclizations, leading to a wide range of structurally diverse compounds. These reactions are influenced by the nature of substituents and the reaction conditions employed (Li et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of diazaspiro[4.5]decane derivatives are crucial for their application in various fields. These properties are determined by the molecular structure, particularly the nature and position of substituents on the spirocyclic framework (Kirschke et al., 1994).
properties
IUPAC Name |
8-(oxane-4-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-21-17-23(18-25(21)12-4-7-19-5-2-1-3-6-19)10-13-24(14-11-23)22(27)20-8-15-28-16-9-20/h1-7,20H,8-18H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQZGJSXTOXXNX-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)N(C3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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